2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is an organic compound characterized by the presence of a butynal group and a silyl ether group. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules due to its reactive alkyne and aldehyde functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the following steps:
Formation of the Alkyne Group: The initial step often involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via hydroformylation, where an alkyne reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form an aldehyde.
Silylation: The final step involves the protection of the hydroxyl group by converting it into a silyl ether. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl ether group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and materials science.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactive functional groups:
Alkyne Group: Participates in cycloaddition reactions, forming cyclic compounds.
Aldehyde Group: Acts as an electrophile in nucleophilic addition reactions.
Silyl Ether Group: Provides protection for hydroxyl groups during multi-step synthesis, which can be removed under mild acidic conditions.
Comparison with Similar Compounds
Similar Compounds
2-Butynal: Lacks the silyl ether group, making it less stable and more reactive.
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butanol: Contains a hydroxyl group instead of an aldehyde, altering its reactivity and applications.
Uniqueness
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its combination of an alkyne, aldehyde, and silyl ether group, providing a versatile platform for various chemical transformations and applications in synthesis.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybut-2-ynal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMPVYSFZYTTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471699 | |
Record name | 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75859-97-1 | |
Record name | 2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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